

# molecular structure and stereochemistry of 1-Methyl-6-oxopiperidine-3-carboxylic acid

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## Compound of Interest

Compound Name: 1-Methyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1294038

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## An In-depth Technical Guide to 1-Methyl-6-oxopiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and synthesis of **1-Methyl-6-oxopiperidine-3-carboxylic acid** (CAS No: 22540-51-8). This compound is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the development of novel therapeutics.<sup>[1]</sup>

## Molecular Structure and Identification

**1-Methyl-6-oxopiperidine-3-carboxylic acid** is a derivative of piperidine featuring a lactam (a cyclic amide) moiety, an N-methyl group, and a carboxylic acid substituent at the C3 position. The presence of these functional groups makes it a valuable scaffold for creating diverse chemical libraries.

The fundamental structure incorporates a six-membered nitrogen-containing ring. The carbonyl group at the C6 position and the methyl group on the nitrogen atom at position 1 define it as an N-methylated  $\delta$ -lactam. The carboxylic acid group at the C3 position provides a crucial handle for synthetic modifications, such as amidation or esterification.

Caption: Molecular structure of **1-Methyl-6-oxopiperidine-3-carboxylic acid** with key functional groups highlighted.

## Stereochemistry

The molecular structure contains a single stereocenter at the C3 position, the carbon atom to which the carboxylic acid group is attached. Consequently, the molecule exists as a pair of enantiomers: (R)-**1-Methyl-6-oxopiperidine-3-carboxylic acid** and (S)-**1-Methyl-6-oxopiperidine-3-carboxylic acid**.

While often synthesized and utilized as a racemic mixture, the stereochemistry is critical in drug development as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms of related piperidine-3-carboxylic acids has been reported, highlighting the importance of stereocontrol in this class of compounds.[2] Separation of enantiomers can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3][4][5][6]

Caption: Representation of the (R) and (S) enantiomers arising from the chiral center at C3.

## Physicochemical and Spectroscopic Data

### Physicochemical Properties

The key physicochemical properties of **1-Methyl-6-oxopiperidine-3-carboxylic acid** are summarized below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	22540-51-8	[1]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO <sub>3</sub>	[7]
Molecular Weight	~169.2 g/mol	
Monoisotopic Mass	157.0739 Da	[7]
Appearance	White crystalline powder	
Melting Point	185-188 °C	
Solubility	Good in water and polar organic solvents	
Predicted XlogP	-0.7	[7]

## Predicted Spectroscopic Data

While experimental spectra for this specific compound are not readily available in public databases, the expected spectroscopic features can be predicted based on its functional groups and data from analogous structures.

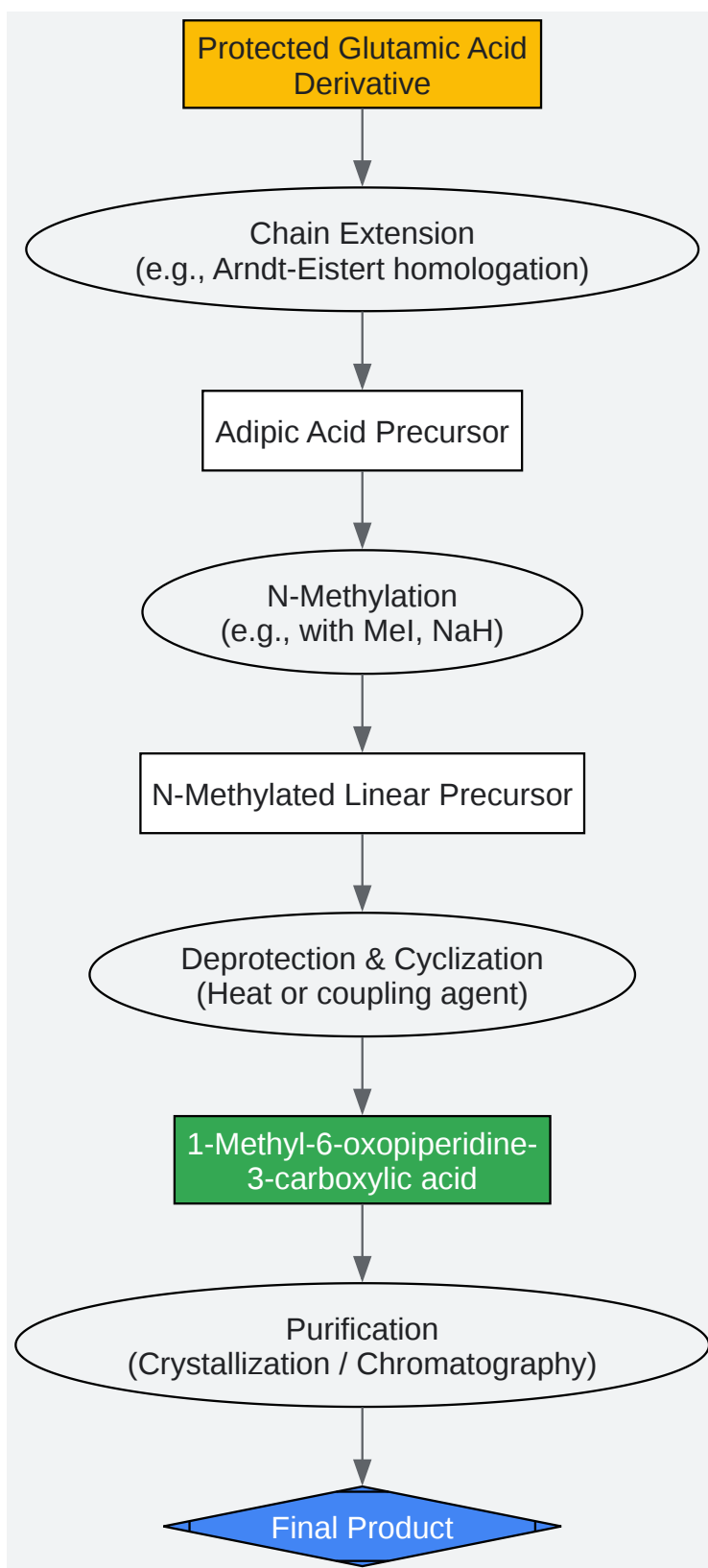
Spectroscopy	Expected Features
<sup>1</sup> H NMR	~12-13 ppm (broad s, 1H): Carboxylic acid proton (-COOH). ~3.0-3.5 ppm (m, 2H): Protons on C2 and C5 adjacent to the nitrogen. ~2.9 ppm (s, 3H): N-methyl protons (-NCH <sub>3</sub> ). <sup>[8]</sup> ~2.0-2.5 ppm (m, 3H): Protons on C3 and C4.
<sup>13</sup> C NMR	~175 ppm: Carboxylic acid carbonyl carbon (-COOH). <sup>[9]</sup> ~172 ppm: Lactam carbonyl carbon (-C=O). <sup>[9]</sup> ~50-60 ppm: Carbons adjacent to nitrogen (C2, C5). ~40-50 ppm: Chiral carbon (C3). ~35 ppm: N-methyl carbon (-NCH <sub>3</sub> ). <sup>[10]</sup> ~20-30 ppm: C4 carbon.
IR (Infrared)	3300-2500 cm <sup>-1</sup> (very broad): O-H stretch of the hydrogen-bonded carboxylic acid. <sup>[11]</sup> ~1710 cm <sup>-1</sup> (strong, sharp): C=O stretch of the carboxylic acid. <sup>[11]</sup> ~1650 cm <sup>-1</sup> (strong, sharp): C=O stretch of the lactam (amide). 1320-1210 cm <sup>-1</sup> : C-O stretch.
Mass Spectrometry	[M+H] <sup>+</sup> at m/z 158.08: Predicted protonated molecular ion. <sup>[7]</sup> [M-H] <sup>-</sup> at m/z 156.07: Predicted deprotonated molecular ion. <sup>[7]</sup> Key Fragments: Loss of H <sub>2</sub> O (m/z ~140), loss of COOH (m/z ~112). Fragmentation of the piperidine ring. <sup>[12][13][14]</sup>

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-Methyl-6-oxopiperidine-3-carboxylic acid** is not widely published. However, a general synthetic strategy can be devised based on established methods for creating substituted 6-oxopiperidines.<sup>[15]</sup> One plausible approach involves the intramolecular cyclization of a suitable N-methylated amino adipic acid derivative.

## General Synthetic Workflow

A potential synthetic pathway could start from a protected glutamic acid derivative, which undergoes chain extension followed by N-methylation and lactamization.



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Caption: Generalized workflow for the synthesis of **1-Methyl-6-oxopiperidine-3-carboxylic acid**.

## Generalized Experimental Protocol (Illustrative)

This protocol is illustrative and adapted from general procedures for lactam synthesis.<sup>[16][17]</sup>

- **N-Methylation of Precursor:** To a solution of a suitable  $\delta$ -amino adipic acid ester precursor in an anhydrous aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) at 0 °C. Stir for 30 minutes, then add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir for 12-18 hours.
- **Ester Hydrolysis:** The resulting N-methylated ester is hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) in a mixture of THF and water, followed by acidification with aqueous HCl (1M) to protonate the carboxylate.
- **Lactamization (Cyclization):** The N-methylated amino acid is dissolved in a high-boiling point, non-protic solvent (e.g., toluene, xylene). The solution is heated to reflux with a Dean-Stark apparatus to remove water and drive the intramolecular amide bond formation. Alternatively, a peptide coupling agent (e.g., EDC, DCC) can be used at room temperature in a solvent like dichloromethane (DCM).
- **Purification:** The crude product is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

## Applications in Drug Development

**1-Methyl-6-oxopiperidine-3-carboxylic acid** is primarily used as a building block in the synthesis of more complex pharmaceutical agents. Its bifunctional nature (lactam and carboxylic acid) allows for diverse derivatization, making it a valuable scaffold in medicinal chemistry.

- **Pharmaceutical Intermediates:** It serves as a key intermediate for piperidinone-containing pharmaceuticals. The carboxylic acid group is ideal for forming amide bonds in peptide

synthesis or for bioconjugation.

- **Anti-Inflammatory Agents:** The core piperidinone structure has been utilized in the development of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), where the ring system is thought to contribute to cyclooxygenase (COX) inhibition.
- **Antiviral Agents:** This scaffold has been incorporated into the synthesis of HIV protease inhibitors. The carboxylic acid can form critical hydrogen bond interactions with the active site of the enzyme.[18]
- **General Drug Discovery:** Piperidine and its derivatives are privileged structures in medicinal chemistry, found in numerous approved drugs. The biological activities of piperidine derivatives are vast, including potential antimicrobial and anti-inflammatory properties.[19][20][21] The ability to modify the core structure of **1-Methyl-6-oxopiperidine-3-carboxylic acid** allows for the exploration of structure-activity relationships (SAR) to optimize drug candidates.[19]

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